N-methyl-2-(morpholin-2-yl)acetamide
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Overview
Description
N-methyl-2-(morpholin-2-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(morpholin-2-yl)acetamide typically involves the reaction of morpholine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(morpholin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-2-(morpholin-2-yl)acetic acid.
Reduction: Formation of N-methyl-2-(morpholin-2-yl)ethanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-methyl-2-(morpholin-2-yl)acetamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(morpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- N-(morpholin-2-ylmethyl)acetamide
- N-(Prop-2-en-1-yl)acetamide
- N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-methyl-2-morpholin-2-ylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)4-6-5-9-2-3-11-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
FJSSAJNDZHGLJL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CNCCO1 |
Origin of Product |
United States |
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